An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Borate
An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Borate
Abstract: Triethanolamine borate, also known as boratrane or 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a versatile organoboron compound distinguished by its unique cage-like "atrane" structure, which features a transannular dative bond between the nitrogen and boron atoms.[1][2] This internal coordination contributes to its remarkable thermal stability and hydrolytic resistance compared to simple boric acid esters.[3][4] Synthesized from the condensation of triethanolamine and boric acid, this compound is a white, crystalline, water-soluble solid.[3][4] Its applications are extensive, spanning roles as a pH adjuster and stabilizer in pharmaceutical and cosmetic formulations, a catalyst in polymer chemistry, a corrosion inhibitor, a flame retardant, and an additive in advanced materials such as those for lithium-ion batteries.[3][5][6][7] This guide provides a comprehensive overview of its synthesis, detailed experimental protocols for its characterization, and a summary of its key physicochemical properties for researchers, scientists, and professionals in drug development and materials science.
Synthesis of Triethanolamine Borate
The synthesis of triethanolamine borate is primarily achieved through the esterification (or condensation) reaction between boric acid and triethanolamine.[1][8] The reaction typically proceeds with a 1:1 molar ratio of the reactants and involves the removal of three water molecules to facilitate the formation of the stable cage structure.[4][9] Several methods have been optimized to achieve high yields, differing mainly in the approach to water removal.
Caption: Reaction scheme for the synthesis of triethanolamine borate.
Experimental Protocols
Two common and effective protocols for the synthesis of triethanolamine borate are detailed below.
Protocol A: Azeotropic Distillation This method utilizes a water-immiscible solvent to remove water as it is formed, driving the reaction to completion. Toluene is an effective water-carrying agent for this purpose.[4]
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Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.
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Reagents: Add boric acid (e.g., 0.1 mol) and triethanolamine (0.1 mol) to the flask.[4]
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Solvent: Add toluene (e.g., 100 mL) to the flask.[4]
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Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.[4]
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Completion: Continue the reaction for approximately 2 hours or until the theoretical amount of water has been collected.[4]
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Work-up: Cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.[4]
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Purification: Purify the resulting crude white solid by recrystallization from acetonitrile to yield pure, crystalline triethanolamine borate.[1][4]
Protocol B: Aqueous Slurry Method This method is performed without an organic solvent, making it a greener alternative. A small amount of water is initially added to aid solubility, which is later removed by distillation along with the water of reaction.[9]
-
Setup: To a 25 mL flask equipped with a short-path distillation apparatus, add boric acid (50 mmol) and triethanolamine (50 mmol).[9]
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Solubilization: Add a small amount of water (e.g., 3 mL) to the flask to facilitate the initial mixing and solubility of the reactants.[9]
-
Reaction: Heat the flask to 120 °C.[9]
-
Completion: Maintain the temperature and continue heating until no more water is collected in the distillation receiver.[9]
-
Purification: The resulting solid is the desired product. For higher purity, it can be recrystallized from acetonitrile.[9]
Data Presentation: Synthesis Parameters
| Parameter | Method A: Azeotropic Distillation | Method B: Aqueous Slurry |
| Reactants | Boric Acid, Triethanolamine | Boric Acid, Triethanolamine |
| Molar Ratio (Boric Acid:TEA) | 1:1[4] | 1:1[9] |
| Solvent | Toluene[4] | Water (catalytic amount)[9] |
| Temperature | Reflux (~111 °C) | 120 °C[9] |
| Reaction Time | ~2 hours[4] | Until water evolution ceases |
| Reported Yield | Up to 82.5%[4] | ~70%[9] |
Physicochemical Properties
Triethanolamine borate is a well-defined crystalline solid with consistent physical properties.
Data Presentation: General Properties
| Property | Value |
| IUPAC Name | 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane[2] |
| Synonyms | Boratrane, 2,2',2''-Nitrilotriethanol cyclic borate[2] |
| CAS Number | 283-56-7[2] |
| Molecular Formula | C₆H₁₂BNO₃[9] |
| Molecular Weight | 156.98 g/mol [2][9] |
| Appearance | White to off-white crystalline solid or powder[10][11] |
| Melting Point | 235-237 °C[10][12] |
| Solubility | Soluble in water; soluble in organic solvents[3][8] |
Structural Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and unique structural features of the synthesized triethanolamine borate. The workflow typically involves spectroscopic and thermal analyses.
Caption: Experimental workflow for the characterization of triethanolamine borate.
3.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for elucidating the highly symmetric structure of triethanolamine borate.
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Experimental Protocol: Dissolve a sample of triethanolamine borate (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
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Data Presentation: NMR Spectroscopic Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity & Coupling Assignment ¹H CDCl₃ 3.65 t, J=5.5 Hz, 6H -O-CH₂-[9] 3.04 t, J=5.5 Hz, 6H -N-CH₂-[9] ¹³C CDCl₃ 62.1 - -O-CH₂-[9] 59.3 - -N-CH₂-[9] ¹¹B CDCl₃ -4.6 - Tetracoordinate Boron[13] | | D₂O | -5.8 | - | Tetracoordinate Boron (TEA-B)[13] |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups and confirm the tetracoordinate nature of the boron atom.
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Experimental Protocol: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment 2988, 2853 Medium C-H stretching[9] 1160 - 1000 Strong B-O stretching (tetracoordinate)[9][14] ~1090 Strong B-N stretching[14] | 933 | Medium-Strong| C-N stretching |
A key diagnostic feature is the absence of a strong band around 1350 cm⁻¹, which would indicate a trigonal (3-coordinate) borate ester, confirming the formation of the 4-coordinate atrane structure.[14]
Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.
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Experimental Protocol: A dilute solution of the sample is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound is volatilized, separated on the GC column, and then ionized (typically by electron impact) and analyzed by the mass spectrometer.[15][16]
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Data Presentation: Mass Spectrometry Data
m/z Value Relative Intensity Note 126 Top Peak Major fragment[2] 127 2nd Highest Isotopic peak or fragment[2] | 125 | 3rd Highest | Fragment[2] |
3.2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to determine the thermal stability and thermodynamic properties of the compound.[1][4]
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Experimental Protocol: A small, accurately weighed sample (5-10 mg) is placed in an aluminum pan and heated under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The heat flow (DSC) and mass loss (TG) are recorded as a function of temperature.
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Data Presentation: Thermal Analysis Data
Analysis Observation Temperature Note DSC Endothermic Peak ~235-237 °C Corresponds to melting point[4] | TG | Onset of Mass Loss| > 240 °C | Indicates thermal decomposition |
References
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- 4. Synthesis and Characterization of Triethanolamine Borate | Scientific.Net [scientific.net]
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- 13. academic.oup.com [academic.oup.com]
- 14. 917. Heterocyclic organoboron compounds. Part II. Preparation and properties of 1-aza-5-boratricyclo[3,3,3,0]undecane and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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